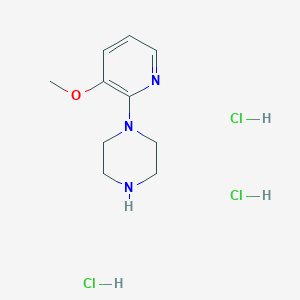

1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride

Description

Properties

IUPAC Name |

1-(3-methoxypyridin-2-yl)piperazine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.3ClH/c1-14-9-3-2-4-12-10(9)13-7-5-11-6-8-13;;;/h2-4,11H,5-8H2,1H3;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKFDQBJOUDJPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)N2CCNCC2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride typically involves the reaction of 3-methoxypyridine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives .

Scientific Research Applications

Scientific Research Applications

1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride is utilized in several research domains:

1. Medicinal Chemistry

- Therapeutic Potential : The compound has been investigated for its potential use as a therapeutic agent in treating neurological disorders, including Alzheimer's disease and schizophrenia. Its interaction with muscarinic acetylcholine receptors, particularly the M4 subtype, suggests it may improve cognitive function and behavior in patients suffering from these conditions .

2. Biological Studies

- Ligand Binding Studies : The compound serves as a ligand in receptor binding assays, helping to elucidate the mechanisms of action of various neurotransmitter systems. Its binding affinity to specific receptors can provide insights into drug design for neurological conditions .

3. Chemical Synthesis

- Building Block : It functions as a versatile building block for synthesizing more complex organic molecules. This application is crucial in developing new pharmaceuticals and agrochemicals.

Case Study 1: Neurological Disorders

A study focused on the modulation of M4 receptors demonstrated that compounds similar to this compound exhibited significant efficacy in enhancing cognitive functions in animal models. In vitro assays indicated that these compounds could selectively bind to M4 receptors, leading to improved synaptic transmission and cognitive performance.

| Parameter | Value |

|---|---|

| IC50 (M4 receptor) | 0.015 µM |

| Selectivity Ratio (M4/M1) | 10:1 |

Case Study 2: Antimicrobial Activity

Research has shown that derivatives of this compound possess antimicrobial properties against various bacterial strains. A phenotypic screening revealed an IC50 value of 7.5 µM against Staphylococcus aureus, indicating potential for further development as an antimicrobial agent.

| Microorganism | IC50 (µM) |

|---|---|

| Staphylococcus aureus | 7.5 |

| Escherichia coli | 12.3 |

Mechanism of Action

The mechanism of action of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Fluoro-4-pyridinyl)piperazine Trihydrochloride

- Molecular Formula : C₉H₁₅Cl₃FN₃

- Substituent : Fluorine at the 3-position of the pyridine ring.

- Properties : The electronegative fluorine atom may enhance binding affinity to receptors but reduce solubility compared to the methoxy group. This compound is used in receptor binding assays for 5-HT subtypes .

1-(2-Methoxyphenyl)piperazine Derivatives

- Example: HBK14-HBK19 (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride).

- Substituent : Methoxyphenyl group.

- The methoxyphenyl moiety contributes to α-adrenergic receptor affinity, differing from the pyridinyl group in the main compound, which may favor serotonin receptor interactions .

1-(3-Chlorophenyl)piperazine (mCPP) and 1-(m-Trifluoromethylphenyl)piperazine (TFMPP)

- Substituents : Chlorophenyl or trifluoromethylphenyl groups.

- Activity : Both are serotonin receptor agonists (5-HT₁B/₁C). mCPP reduces locomotor activity in rats, while TFMPP shows higher selectivity for 5-HT₁B receptors. The absence of a pyridine ring limits their CNS penetration compared to the main compound .

Receptor Selectivity

- 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride : Likely targets 5-HT₁A/₂A receptors due to the methoxypyridine group, which can engage in hydrogen bonding and π-π interactions .

- MA1277 (Phenpiperazole) : A phenylpiperazine tetrazole derivative with potent α-adrenergic blocking activity. The tetrazole group enhances metabolic stability but reduces CNS activity compared to the methoxypyridinyl group .

Cytotoxicity

- 1-(4-Chlorobenzhydryl)piperazine Derivatives : Exhibit significant cytotoxicity against liver, breast, and colon cancer cell lines (e.g., compound 5a inhibits HEPG2 cells). The chlorobenzhydryl group increases lipophilicity, enhancing membrane permeability compared to the hydrophilic trihydrochloride form of the main compound .

Physicochemical and Pharmacokinetic Properties

Biological Activity

1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications, particularly in the treatment of neurological disorders. This article delves into its biological activity, mechanisms of action, and implications for future research.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a methoxypyridine moiety. Its chemical structure is crucial for its interaction with biological targets, particularly receptors in the central nervous system (CNS).

This compound primarily acts as an agonist at muscarinic M4 receptors, which are implicated in various CNS functions. Activation of these receptors is associated with improvements in cognitive functions and may alleviate symptoms in disorders such as schizophrenia and Alzheimer's disease.

Key Mechanisms:

- M4 Receptor Agonism : Enhances cholinergic signaling, potentially improving cognitive deficits.

- Neuroprotective Effects : May protect against neurodegeneration by modulating neurotransmitter release and reducing oxidative stress.

Biological Activity and Pharmacological Studies

Research has demonstrated various biological activities associated with this compound:

In Vitro Studies

- Neurotransmitter Release : Studies indicate that the compound can enhance acetylcholine release in neuronal cultures, suggesting a role in synaptic transmission enhancement.

- Cell Viability : It has been shown to promote cell survival in models of neurodegeneration, indicating potential neuroprotective properties.

In Vivo Studies

- Animal Models : In rodent models of Alzheimer's disease, administration of this compound resulted in improved memory performance on behavioral tests.

Case Studies and Clinical Relevance

Clinical relevance is highlighted by studies focusing on M4 receptor modulation. For instance, compounds similar to this compound have been investigated for their efficacy in treating schizophrenia and cognitive impairments associated with Alzheimer's disease.

Notable Findings:

- A study indicated that M4 receptor agonists could significantly reduce negative symptoms in schizophrenia patients, suggesting that this compound may have similar benefits .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other piperazine derivatives:

| Compound Name | M4 Receptor Activity | Neuroprotective Effects | Cognitive Enhancement |

|---|---|---|---|

| 1-(3-Methoxypyridin-2-yl)piperazine | Agonist | Yes | Yes |

| LQFM018 | Partial Agonist | Yes | Moderate |

| Clozapine | Antagonist | Yes | Significant |

Q & A

Q. What are the standard synthetic routes for 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride?

The synthesis typically involves sequential functionalization of pyridine derivatives. For example, starting with pyridin-2-amine, conversion to pyridin-2-ol via hydroxylation, followed by nitration to introduce a nitro group (yields 17–21%). Subsequent chlorination with POCl3 (93% yield) and substitution with piperazine yields the core structure. Final steps may include methoxylation and salt formation . Optimization of nitration conditions (e.g., temperature, catalyst choice) is critical to improve yields.

Q. Which analytical methods are validated for identifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) coupled with internal standards like p-tolylpiperazine is effective for quantification. For structural confirmation, Raman microspectroscopy with 20 mW laser power and 128–256 scans provides high-resolution spectra, distinguishing positional isomers (e.g., meta vs. para substituents) .

Q. What safety protocols are essential when handling this compound?

Use personal protective equipment (gloves, goggles) and ensure adequate ventilation. Avoid skin/eye contact and static discharge. For spills, neutralize with inert absorbents and dispose as hazardous waste. Storage should be in sealed containers under dry, ventilated conditions .

Advanced Research Questions

Q. How can researchers address low yields during the nitration of pyridin-2-ol derivatives?

Low yields (17–21%) in nitration steps may arise from competing side reactions or incomplete conversion. Strategies include:

- Screening alternative nitrating agents (e.g., mixed acid systems).

- Optimizing reaction temperature and time to favor mono-nitration.

- Introducing electron-withdrawing groups to direct nitration regioselectivity . Post-reaction purification via column chromatography or recrystallization can mitigate by-product interference.

Q. What methodologies differentiate the pharmacological activity of structural analogs (e.g., methoxy vs. chloro substituents)?

Receptor binding assays (e.g., 5-HT7 or SR-2B/C) using radiolabeled derivatives (e.g., 99mTc complexes) quantify affinity and selectivity . Multivariate analysis (Principal Component Analysis and Linear Discriminant Analysis) of Raman spectra can correlate structural variations (e.g., substituent position) with activity trends .

Q. How do storage conditions impact the stability of this compound?

Stability studies under accelerated conditions (e.g., 40°C/75% RH) monitored via HPLC or LC-MS can identify degradation pathways (e.g., hydrolysis of the methoxy group). Evidence suggests the compound is stable under inert atmospheres but may degrade in humid environments, necessitating desiccants and airtight storage .

Q. What strategies resolve contradictions in receptor binding data across studies?

Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Mitigation includes:

- Validating compound purity via orthogonal methods (HPLC, NMR).

- Replicating assays with standardized protocols (e.g., uniform radioligand concentrations).

- Computational docking studies to model receptor-ligand interactions and identify critical substituent effects .

Methodological Notes

- Synthesis Optimization : Use kinetic studies to identify rate-limiting steps (e.g., nitration) and apply Design of Experiments (DoE) for parameter optimization .

- Analytical Cross-Validation : Combine Raman spectroscopy with mass spectrometry to confirm structural integrity and detect trace degradants .

- Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) to minimize variability in pharmacological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.